molecular formula C21H19ClN4O2 B6017499 2-(3-chlorobenzyl)-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzoxazole-6-carboxamide

2-(3-chlorobenzyl)-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzoxazole-6-carboxamide

Cat. No. B6017499
M. Wt: 394.9 g/mol
InChI Key: HCTMLLDEAKKYCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-chlorobenzyl)-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzoxazole-6-carboxamide, commonly known as Clotrimazole, is a widely used antifungal medication. It belongs to the class of azoles and is used to treat various fungal infections, including ringworm, athlete's foot, jock itch, and yeast infections. Clotrimazole is available in various forms, including creams, lotions, and powders.

Mechanism of Action

Clotrimazole works by inhibiting the synthesis of ergosterol, a key component of the fungal cell membrane. This leads to the disruption of the fungal cell membrane and ultimately results in the death of the fungal cell.
Biochemical and Physiological Effects:
Clotrimazole has been found to have a low toxicity profile and is generally well-tolerated by patients. However, it can cause some side effects, such as skin irritation, itching, and burning. In some rare cases, it can cause allergic reactions.

Advantages and Limitations for Lab Experiments

Clotrimazole is widely used in laboratory experiments to study the antifungal properties of various compounds. Its low toxicity profile and high efficacy make it a popular choice for such experiments. However, its use is limited to fungal infections and cannot be used to study the properties of other microorganisms.

Future Directions

1. Development of new azole derivatives with improved efficacy and lower toxicity profiles.
2. Investigation of the potential use of clotrimazole in the treatment of other diseases, such as cancer and Alzheimer's disease.
3. Study of the mechanism of action of clotrimazole and its interaction with fungal cells.
4. Development of new formulations of clotrimazole for improved delivery and efficacy.

Synthesis Methods

Clotrimazole can be synthesized by reacting 3-chlorobenzyl chloride and 1-(1H-imidazol-1-yl)propan-2-amine in the presence of a base, followed by the reaction with 6-chloro-2-(4-chlorophenyl)benzoxazole-4-carboxylic acid. The final product is obtained by purifying the crude product through recrystallization.

Scientific Research Applications

Clotrimazole has been extensively studied for its antifungal properties. It has been found to be effective against a wide range of fungal infections, including those caused by Candida species, Aspergillus species, and dermatophytes. Clotrimazole has also been studied for its potential use in the treatment of other diseases, such as cancer and Alzheimer's disease.

properties

IUPAC Name

2-[(3-chlorophenyl)methyl]-N-(3-imidazol-1-ylpropyl)-1,3-benzoxazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O2/c22-17-4-1-3-15(11-17)12-20-25-18-6-5-16(13-19(18)28-20)21(27)24-7-2-9-26-10-8-23-14-26/h1,3-6,8,10-11,13-14H,2,7,9,12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTMLLDEAKKYCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC2=NC3=C(O2)C=C(C=C3)C(=O)NCCCN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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